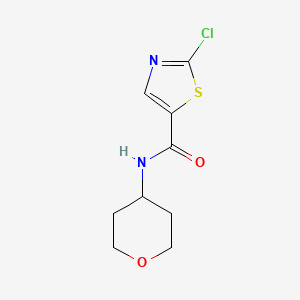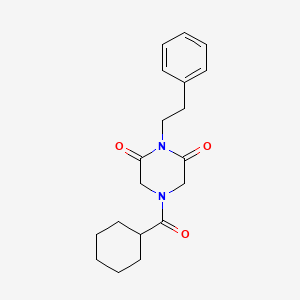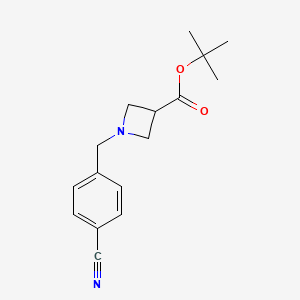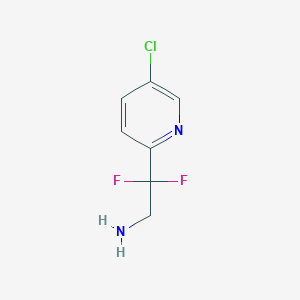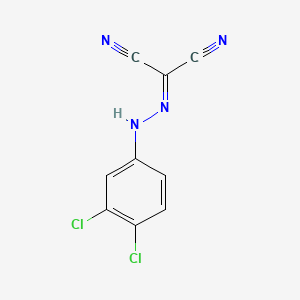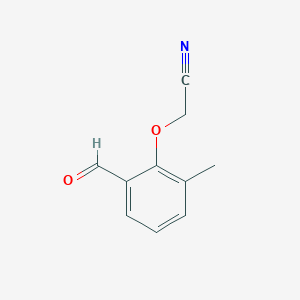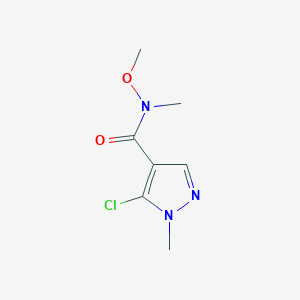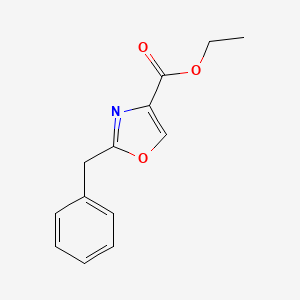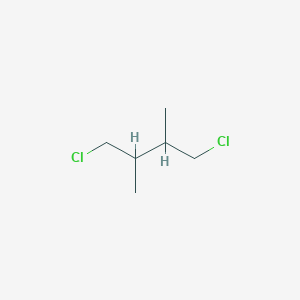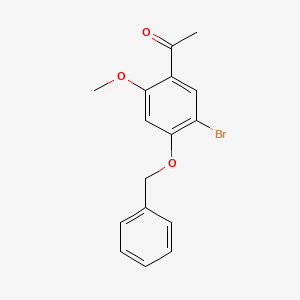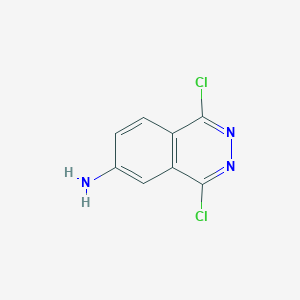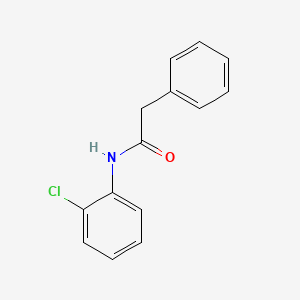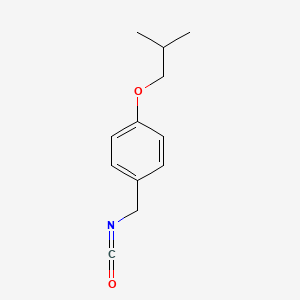
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isobutoxy group and an isocyanatomethyl group attached to a benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and materials science.
准备方法
The synthesis of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene typically involves the reaction of 4-(isocyanatomethyl)benzyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Reduction Reactions: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including pimavanserin, which is used to treat Parkinson’s disease psychosis.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
作用机制
The mechanism of action of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is primarily related to its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urea and carbamate linkages in pharmaceuticals and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:
1-Isocyanato-4-methylbenzene: This compound lacks the isobutoxy group, making it less versatile in certain applications.
1-Isocyanatomethyl-4-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
639863-75-5 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15NO2/c1-10(2)8-15-12-5-3-11(4-6-12)7-13-9-14/h3-6,10H,7-8H2,1-2H3 |
InChI 键 |
BPILZXNFTZZYJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)CN=C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
